molecular formula C11H13ClN2 B2674873 4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride CAS No. 2287272-94-8

4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride

Cat. No.: B2674873
CAS No.: 2287272-94-8
M. Wt: 208.69
InChI Key: UGGRHWPZDIYUAK-UHFFFAOYSA-N
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Description

4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride is a chemical compound with the molecular formula C11H12N2·HCl. It is known for its unique structure, which includes a benzonitrile group and an allylamine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with allylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The allylamine moiety can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the benzonitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The allylamine moiety can interact with enzymes and receptors, leading to various biological effects. The benzonitrile group can participate in binding interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(Propan-2-ylamino)methyl]benzonitrile;hydrochloride: Similar structure but with an isopropyl group instead of an allyl group.

    4-[(Methylamino)methyl]benzonitrile;hydrochloride: Contains a methyl group instead of an allyl group.

Uniqueness

4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride is unique due to the presence of the allylamine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(prop-2-enylamino)methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-2-7-13-9-11-5-3-10(8-12)4-6-11;/h2-6,13H,1,7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGRHWPZDIYUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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